N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide
Description
N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide is a complex organic compound that features a unique combination of adamantyl, cyclopropyl, and pyridine moieties
Properties
IUPAC Name |
N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-17-9-15(8-16(20-17)12-1-2-12)19(23)21-18-13-4-10-3-11(6-13)7-14(18)5-10/h8-14,18H,1-7H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFAKENBPNALDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=O)N2)C(=O)NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl and cyclopropyl intermediates. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates, which are then coupled with cyclopropyl and pyridine precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide has a broad range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity, while the pyridine moiety can participate in various chemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as 1-adamantylamine and 2-adamantylmethanol, as well as cyclopropyl-containing molecules like cyclopropylamine and cyclopropylcarbinol .
Uniqueness
N-(2-adamantyl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide stands out due to its combination of structural features, which confer unique chemical and biological properties. The presence of both adamantyl and cyclopropyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
